4-(propylamino)-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(propylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-8-12(14)15-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCJLWGOVDQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)OC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287736 | |
| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132815-42-0 | |
| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132815-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison
Three structurally related compounds are directly comparable to 4-(propylamino)-2H-chromen-2-one, as identified in crystallographic studies :
| Compound Name | Substituent at 4-Position | Exocyclic C–N–C Angle | Key Structural Features |
|---|---|---|---|
| This compound (HIDYEB) | -NH(CH₂)₂CH₃ | ~123° | Planar chromene core; localized π-bonding in lactone |
| 4-[(Pyridin-3-ylmethyl)amino]-2H-chromen-2-one (TUWLUV) | -NH(CH₂)C₅H₄N (pyridinylmethyl) | ~123° | Bulky aromatic substituent; potential for π-π interactions |
| 4-(Benzylamino)-2H-chromen-2-one (ZOKVIE) | -NHCH₂C₆H₅ (benzyl) | ~123° | Aromatic benzyl group; enhanced lipophilicity |
Key Observations :
- All three compounds share a planar chromene core and similar exocyclic C–N–C angles (~123°), indicating consistent geometric preferences despite varying substituents .
- The propylamino group in HIDYEB provides moderate flexibility and lipophilicity, whereas TUWLUV and ZOKVIE feature aromatic substituents that may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Data:
| Property | HIDYEB | TUWLUV | ZOKVIE |
|---|---|---|---|
| Molecular Weight | Not reported | Not reported | Not reported |
| Boiling Point | Not available | Not available | Not available |
| LogP (Predicted) | Moderate (~2.9)* | Higher (pyridinyl) | High (benzyl) |
| Solubility | Likely polar aprotic solvents | Depends on substituent | Depends on substituent |
*Predicted based on analogous chromenes (e.g., 4-(but-3-en-1-yl)-2H-chromen-2-one has LogP ~2.9) .
Preparation Methods
Direct Amination with Propylamine
The most straightforward method involves the nucleophilic substitution of 4-hydroxycoumarin (1 ) with propylamine under acidic or basic conditions.
Procedure :
-
Reactants : 4-hydroxycoumarin (1 eq.), propylamine (1.2 eq.), and acetic acid (catalytic).
-
Conditions : Reflux in ethanol (80°C, 6–8 h).
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via protonation of the hydroxyl group at C4, forming a leaving group (water). Propylamine acts as a nucleophile, attacking the electrophilic C4 position. The lactone ring remains intact due to its stability under mild acidic conditions.
Limitations :
-
Competing side reactions (e.g., dimerization) reduce yields.
Multi-Component Reactions (MCRs)
One-Pot Synthesis Using Resorcinol and Malononitrile
This method leverages the Knoevenagel condensation to construct the coumarin scaffold while introducing the propylamino group.
Procedure :
-
Reactants : Resorcinol (1 eq.), malononitrile (1 eq.), propionaldehyde (1 eq.), and Ca(OH)₂ (10 mol%).
-
Conditions : Stirring in methanol at room temperature (2–4 h).
-
Workup : Filtration, washing with cold methanol, and column chromatography.
Advantages :
Reaction Pathway :
DBU-Catalyzed Annulation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the synthesis under aqueous conditions.
Procedure :
-
Reactants : 4-Hydroxycoumarin (1 eq.), propyl isocyanate (1.1 eq.), DBU (20 mol%).
-
Conditions : Reflux in water (100°C, 3 h).
Key Features :
-
Environmentally benign (water as solvent).
-
DBU enhances nucleophilicity of the amine and stabilizes intermediates.
Transition Metal-Catalyzed Approaches
Palladium-Catalyzed C–N Coupling
This method introduces the propylamino group via cross-coupling.
Procedure :
-
Reactants : 4-Chlorocoumarin (1 eq.), propylamine (1.5 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq.).
-
Conditions : Toluene, 110°C, 12 h.
Mechanism :
Oxidative addition of Pd(0) to 4-chlorocoumarin forms a Pd(II) complex. Ligand exchange with propylamine followed by reductive elimination yields the product.
Microwave-Assisted Synthesis
Procedure :
-
Reactants : 4-Hydroxycoumarin (1 eq.), propylamine (1.5 eq.), SiO₂-supported H₃PO₄ (15 mol%).
-
Conditions : Microwave irradiation (300 W, 120°C, 15 min).
Advantages :
-
10-fold reduction in reaction time compared to conventional heating.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Side Reactions : Dimerization and over-alkylation are mitigated using excess amine or bulky bases (e.g., DBU).
-
Catalyst Recovery : Heterogeneous catalysts like Ca(OH)₂ and SiO₂-H₃PO₄ enable reuse for 3–5 cycles without significant loss in activity.
-
Green Chemistry : Water-based systems and solvent-free protocols align with sustainable practices .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(propylamino)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via the Pechmann condensation, where substituted phenols react with β-keto esters in the presence of a catalyst (e.g., ZnCl₂ in POCl₃). For example, malonic acid and phenol derivatives are condensed under acidic conditions to form the chromen-2-one core . To introduce the propylamino group, nucleophilic substitution or reductive amination may follow. Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and solvent polarity. Design of Experiments (DoE) can systematically evaluate factors like catalyst loading and reaction time to maximize yield (>75%) and purity (HPLC >95%) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., propylamino protons at δ 1.5–2.5 ppm and chromen-2-one carbonyl at δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
- X-ray Crystallography : Single-crystal diffraction provides absolute configuration and bond-length validation. For example, SHELX refinement tools are standard for resolving hydrogen bonding and π-π stacking interactions .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific cellular targets?
- Methodological Answer :
- In vitro assays : Use MTT or resazurin assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify target engagement. For ROS detection, fluorogenic probes like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) monitor intracellular oxidative stress .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. Validate with site-directed mutagenesis .
Q. What strategies should be employed when encountering contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Data reconciliation : Cross-validate docking results with experimental binding constants (e.g., SPR or ITC). Adjust force fields (e.g., AMBER) to account for solvent effects or protonation states .
- Structural analogs : Synthesize derivatives (e.g., halogenated or alkylated variants) to test structure-activity relationships (SAR). Compare experimental IC₅₀ values with predicted ΔG values .
- Error analysis : Use statistical tools (e.g., RMSD in crystallography or χ² in spectroscopy) to quantify discrepancies .
Q. How can the stability and degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed chromenone or oxidized propylamino groups) .
- Pharmacokinetic modeling : Use in vitro microsomal assays (e.g., liver S9 fractions) to estimate metabolic half-life. Quantify CYP450-mediated oxidation using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
